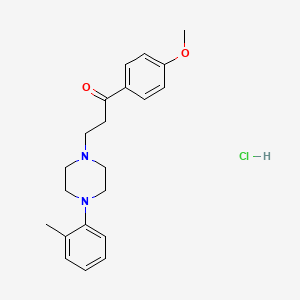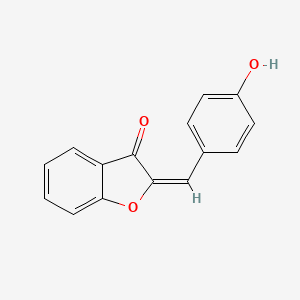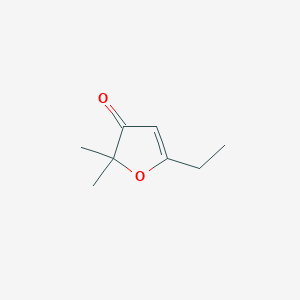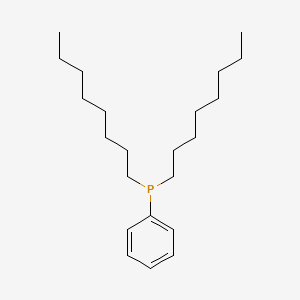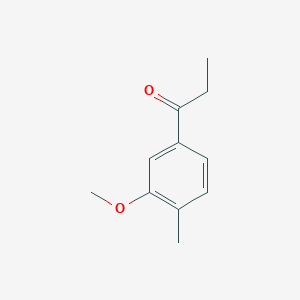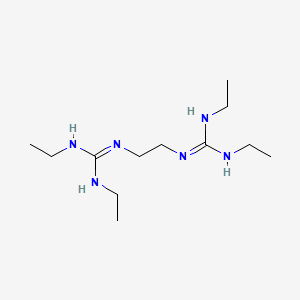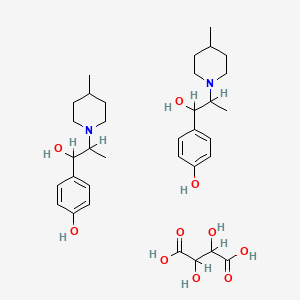
Dipropan-2-yl acetylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl acetylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropan-2-yl acetylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of isopropanol with phosphorus trichloride in the presence of a catalyst. The reaction proceeds as follows:
3(CH3)2CHOH+PCl3→[(CH3)2CHO]2POH+2HCl+(CH3)2CHCl
The reaction mixture is then subjected to distillation to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous feeding of isopropanol and phosphorus trichloride into a reaction vessel. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The crude product is further purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl acetylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents like sodium hypochlorite to form active intermediates.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of phosphonyl chloride intermediates.
Substitution: Substitution reactions can yield various phosphonate derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dipropan-2-yl acetylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of dipropan-2-yl acetylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl phosphite
- Diisopropyl tartrate
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Dipropan-2-yl acetylphosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
20526-22-1 |
|---|---|
Formule moléculaire |
C8H17O4P |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
1-di(propan-2-yloxy)phosphorylethanone |
InChI |
InChI=1S/C8H17O4P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-7H,1-5H3 |
Clé InChI |
KPJDQLAWUILHMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(=O)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)

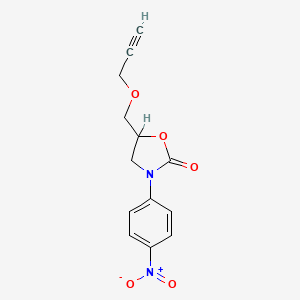
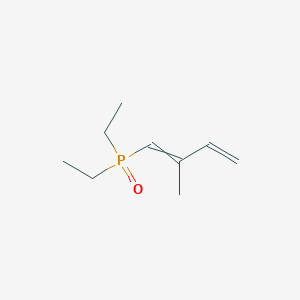
![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
